molecular formula C6H13NO3 B3253819 6-Amino-2-hydroxyhexanoic acid CAS No. 2279-99-4

6-Amino-2-hydroxyhexanoic acid

Cat. No. B3253819
Key on ui cas rn: 2279-99-4
M. Wt: 147.17 g/mol
InChI Key: CEWDTFLISAWJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06576627B1

Procedure details

Under an argon atmosphere, a dichloromethane (15 ml) solution of the 2-methyl-1-(3-phenylpropanoylamino)propylphosphinic acid (162 mg) obtained in the above step (a) was added with benzyl (S)-6-benzyloxycarbonylamino-2-hydroxyhexanoate (228 mg) which was obtained from 6-amino-2-hydroxyhexanoic acid described in Chem. Pharm. Bull., 621(1976) in a conventional manner, N-(dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (180 mg), and dimethylaminopyridine (38.7 mg), and then the mixture was stirred at room temperature for 16 hours. The organic substances were extracted with ethyl acetate, and the extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was purified by silica gel column chromatography (10 g, chloroform:methanol=10:1) to obtain benzyl (S)-6-(benzyloxycarbonylamino)-2-((2-methyl-1-(3-phenylpropanoylamino)propyl)phosphinoyloxy)hexanoate (117 mg, 31%). This compound was subjected to the measurement of molecular weight and then used in the following reaction.
Name
benzyl (S)-6-benzyloxycarbonylamino-2-hydroxyhexanoate
Quantity
228 mg
Type
reactant
Reaction Step One
Name
2-methyl-1-(3-phenylpropanoylamino)propylphosphinic acid
Quantity
162 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)C(P(=O)O)NC(=O)CCC1C=CC=CC=1.C(OC([NH:29][CH2:30][CH2:31][CH2:32][CH2:33][C@H:34]([OH:45])[C:35]([O:37]CC1C=CC=CC=1)=[O:36])=O)C1C=CC=CC=1>ClCCl>[NH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH:34]([OH:45])[C:35]([OH:37])=[O:36]

Inputs

Step One
Name
benzyl (S)-6-benzyloxycarbonylamino-2-hydroxyhexanoate
Quantity
228 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=CC=C1)O
Step Two
Name
2-methyl-1-(3-phenylpropanoylamino)propylphosphinic acid
Quantity
162 mg
Type
reactant
Smiles
CC(C(NC(CCC1=CC=CC=C1)=O)P(O)=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCCCC(C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06576627B1

Procedure details

Under an argon atmosphere, a dichloromethane (15 ml) solution of the 2-methyl-1-(3-phenylpropanoylamino)propylphosphinic acid (162 mg) obtained in the above step (a) was added with benzyl (S)-6-benzyloxycarbonylamino-2-hydroxyhexanoate (228 mg) which was obtained from 6-amino-2-hydroxyhexanoic acid described in Chem. Pharm. Bull., 621(1976) in a conventional manner, N-(dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (180 mg), and dimethylaminopyridine (38.7 mg), and then the mixture was stirred at room temperature for 16 hours. The organic substances were extracted with ethyl acetate, and the extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was purified by silica gel column chromatography (10 g, chloroform:methanol=10:1) to obtain benzyl (S)-6-(benzyloxycarbonylamino)-2-((2-methyl-1-(3-phenylpropanoylamino)propyl)phosphinoyloxy)hexanoate (117 mg, 31%). This compound was subjected to the measurement of molecular weight and then used in the following reaction.
Name
benzyl (S)-6-benzyloxycarbonylamino-2-hydroxyhexanoate
Quantity
228 mg
Type
reactant
Reaction Step One
Name
2-methyl-1-(3-phenylpropanoylamino)propylphosphinic acid
Quantity
162 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)C(P(=O)O)NC(=O)CCC1C=CC=CC=1.C(OC([NH:29][CH2:30][CH2:31][CH2:32][CH2:33][C@H:34]([OH:45])[C:35]([O:37]CC1C=CC=CC=1)=[O:36])=O)C1C=CC=CC=1>ClCCl>[NH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH:34]([OH:45])[C:35]([OH:37])=[O:36]

Inputs

Step One
Name
benzyl (S)-6-benzyloxycarbonylamino-2-hydroxyhexanoate
Quantity
228 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=CC=C1)O
Step Two
Name
2-methyl-1-(3-phenylpropanoylamino)propylphosphinic acid
Quantity
162 mg
Type
reactant
Smiles
CC(C(NC(CCC1=CC=CC=C1)=O)P(O)=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCCCC(C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.